molecular formula C11H16O2 B14017488 (3-Isopropoxy-4-methylphenyl)methanol

(3-Isopropoxy-4-methylphenyl)methanol

Cat. No.: B14017488
M. Wt: 180.24 g/mol
InChI Key: YDZWKFOORUOQNU-UHFFFAOYSA-N
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Description

(3-Isopropoxy-4-methylphenyl)methanol: is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . It is characterized by the presence of an isopropoxy group and a methyl group attached to a phenyl ring, with a methanol group at the para position relative to the methyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropoxy-4-methylphenyl)methanol typically involves the alkylation of 4-methylphenol (p-cresol) with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (3-Isopropoxy-4-methylphenyl)methanol is not well-documented. its derivatives may interact with specific molecular targets and pathways, influencing biological processes. The exact molecular targets and pathways would depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable as a building block in organic synthesis and as a potential candidate for various applications in scientific research and industry .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(4-methyl-3-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C11H16O2/c1-8(2)13-11-6-10(7-12)5-4-9(11)3/h4-6,8,12H,7H2,1-3H3

InChI Key

YDZWKFOORUOQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CO)OC(C)C

Origin of Product

United States

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